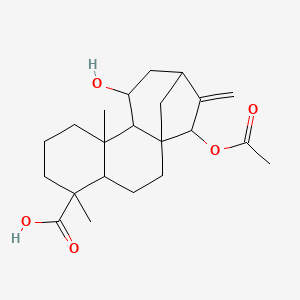

Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide ent-15alpha-acétoxy-11alpha-hydroxykaur-16-ène-19-oïque est un composé diterpénoïde isolé de diverses espèces végétales, en particulier de la plante médicinale chinoise Pteris semipinnata L. Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment ses activités antitumorales et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide ent-15alpha-acétoxy-11alpha-hydroxykaur-16-ène-19-oïque implique généralement plusieurs étapes, à partir de précurseurs naturels. Le processus comprend souvent :

Extraction : Le composé est extrait des sources végétales à l'aide de solvants comme l'éthanol ou le méthanol.

Purification : L'extrait brut est purifié à l'aide de techniques chromatographiques telles que la chromatographie sur colonne.

Modification chimique : Le composé purifié subit des modifications chimiques pour introduire les groupes acétoxy et hydroxy à des positions spécifiques.

Méthodes de production industrielle

La production industrielle de l'acide ent-15alpha-acétoxy-11alpha-hydroxykaur-16-ène-19-oïque implique des processus d'extraction et de purification à grande échelle. Des techniques avancées telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

L'acide ent-15alpha-acétoxy-11alpha-hydroxykaur-16-ène-19-oïque subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.

Substitution : Les groupes acétoxy et hydroxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.

Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide ent-15alpha-acétoxy-11alpha-hydroxykaur-16-ène-19-oïque, qui peuvent être étudiés plus en détail pour leurs activités biologiques .

Applications De Recherche Scientifique

L'acide ent-15alpha-acétoxy-11alpha-hydroxykaur-16-ène-19-oïque a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie : Le composé est étudié pour son rôle dans les processus cellulaires et les voies de signalisation.

Médecine : Il a montré un potentiel dans le traitement de divers cancers, notamment le carcinome hépatocellulaire et le carcinome nasopharyngé

Mécanisme d'action

Le mécanisme d'action de l'acide ent-15alpha-acétoxy-11alpha-hydroxykaur-16-ène-19-oïque implique plusieurs cibles moléculaires et voies :

Mécanisme D'action

The mechanism of action of Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid involves multiple molecular targets and pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells by stabilizing IkBα, reducing nuclear p65, and inhibiting NF-kB activity.

Anti-inflammatory Effects: It modulates inflammatory pathways by affecting cytokine production and signaling.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide ent-11alpha-hydroxy-15-oxo-kaur-16-ène-19-oïque : Connu pour son activité antitumorale et sa structure moléculaire similaire.

Acide ent-11alpha-hydroxy-15-oxo-kaur-16-ène-19-oïque : Exhibe des propriétés anti-inflammatoires et anticancéreuses.

Unicité

L'acide ent-15alpha-acétoxy-11alpha-hydroxykaur-16-ène-19-oïque est unique en raison de ses groupes fonctionnels acétoxy et hydroxy spécifiques, qui contribuent à ses activités biologiques distinctes et à son potentiel thérapeutique .

Propriétés

Formule moléculaire |

C22H32O5 |

|---|---|

Poids moléculaire |

376.5 g/mol |

Nom IUPAC |

15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C22H32O5/c1-12-14-10-15(24)17-20(3)7-5-8-21(4,19(25)26)16(20)6-9-22(17,11-14)18(12)27-13(2)23/h14-18,24H,1,5-11H2,2-4H3,(H,25,26) |

Clé InChI |

LJUASWOCOCOKSH-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)